N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide
Description
The compound N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a 5,5-dioxido (sulfone) moiety. The 3-position is functionalized with a 3,3-dimethylbutanamide group.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S/c1-17(2,3)8-15(22)19-16-13-9-25(23,24)10-14(13)20-21(16)12-6-4-11(18)5-7-12/h4-7H,8-10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNPFVCRBBPSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Compound A : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9] ()
- Core: 1,2,4-Triazole (vs. thienopyrazole in the target compound).
- Substituents :
- 4-(4-X-Phenylsulfonyl)phenyl group (X = H, Cl, Br).
- 2,4-Difluorophenyl group.
- Thione (-C=S) tautomer at position 3.
- Key Properties: IR spectra confirm thione tautomer dominance (νC=S: 1247–1255 cm⁻¹; absence of νS-H) . Higher polarity due to the triazole-thione group compared to the sulfone-containing thienopyrazole.
Compound B : N-(4-Fluorobenzyl)-N′-[2-(4-Fluorophenyl)-5,5-Dioxido-2,6-Dihydro-4H-Thieno[3,4-c]Pyrazol-3-yl]Ethanediamide ()
- Core: Thieno[3,4-c]pyrazole (identical to the target compound).
- Substituents :
- 4-Fluorobenzyl group.
- Ethanediamide (oxalamide) at position 3 (vs. 3,3-dimethylbutanamide).
Structural and Functional Group Analysis
Physicochemical and Pharmacological Implications
- Lipophilicity : The 3,3-dimethylbutanamide group in the target compound increases logP compared to Compound B’s oxalamide, favoring membrane permeability.
- Metabolic Stability : The sulfone group in both the target compound and Compound B reduces oxidative metabolism, while the dimethyl groups in the target compound further hinder enzymatic degradation.
Q & A
Basic Research Questions
Q. What are the critical synthetic steps for preparing N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Core Formation : Condensation of 4-fluorobenzaldehyde derivatives with thiosemicarbazide to form the thieno[3,4-c]pyrazole core .
Functionalization : Introduction of the 3,3-dimethylbutanamide moiety via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂) to prevent oxidation .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
- Key Challenges : Side reactions at the sulfone group (5,5-dioxido) require strict temperature control (0–5°C during cyclization) .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Aromatic protons (δ 7.2–8.1 ppm) and sulfone groups (δ 3.5–4.0 ppm) are critical markers .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 424.12) and detect impurities .
- X-ray Crystallography : SHELXL refinement for 3D structural elucidation, particularly to resolve sulfone and fluorophenyl group orientations .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Kinetic Studies : Monitor degradation rates via HPLC at accelerated conditions (e.g., 40°C, 75% humidity) over 72 hours .
- pH Stability : Test solubility and stability in buffers (pH 2–10) using UV-Vis spectroscopy; sulfone groups may hydrolyze under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular configurations?
- Methodological Answer :
- SHELX Refinement : Use SHELXL to refine X-ray data, focusing on residual density maps to validate sulfone and fluorophenyl orientations. Discrepancies in bond angles (>5° deviation from DFT models) suggest conformational flexibility .
- DFT Calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G*) geometries to identify steric clashes or electronic effects influencing the structure .
Q. What strategies optimize reaction yields for scaled-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Screen catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. THF), and temperatures to maximize yield. For example, THF at 60°C increases cyclization efficiency by 20% compared to DMF .
- In-line Analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress and terminate steps at optimal conversion points .
Q. How can computational models predict this compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 (PDB: 3LN1). The fluorophenyl group shows strong hydrophobic interactions with active-site residues (e.g., Val523) .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with in vitro IC₅₀ data to guide structural modifications for enhanced activity .
Q. What experimental approaches address discrepancies in NMR and MS data during characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thienopyrazole region. For example, HSQC can differentiate between NH (amide) and CH (aromatic) protons .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to confirm nitrogen positions in the pyrazole ring, reducing ambiguity in MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
